molecular formula C22H31N3O3S B11281161 N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)acetamide

N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)acetamide

Cat. No.: B11281161
M. Wt: 417.6 g/mol
InChI Key: PZNSQKXRYRVWKA-UHFFFAOYSA-N
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Description

2-(3-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-INDOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features an indole core, a morpholine ring, and a bis(propan-2-yl)acetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-INDOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the morpholine moiety.

    Attachment of the Bis(propan-2-yl)acetamide Group: This step involves the acylation of the indole-morpholine intermediate with bis(propan-2-yl)acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the morpholine ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The indole core is prone to electrophilic substitution reactions, such as halogenation or nitration, due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are typically used under controlled conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of 2-(3-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-INDOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C22H31N3O3S

Molecular Weight

417.6 g/mol

IUPAC Name

2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C22H31N3O3S/c1-16(2)25(17(3)4)21(26)14-24-13-20(18-7-5-6-8-19(18)24)29-15-22(27)23-9-11-28-12-10-23/h5-8,13,16-17H,9-12,14-15H2,1-4H3

InChI Key

PZNSQKXRYRVWKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCOCC3

Origin of Product

United States

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